molecular formula C20H25N3O3S B2950581 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897611-86-8

4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

Cat. No. B2950581
CAS RN: 897611-86-8
M. Wt: 387.5
InChI Key: FMYBIRXMSNFSBF-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide, also known as MPSEB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Advantages and Limitations for Lab Experiments

4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide has several advantages for lab experiments, including its ability to modulate the levels of neurotransmitters and its potential as a drug candidate for the treatment of various diseases. However, its limitations include the need for further studies to determine its safety and efficacy in humans, as well as its potential side effects.

Future Directions

There are several future directions for research on 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to further investigate its mechanism of action and its effects on neurotransmitter levels in the brain. Additionally, future studies could explore the potential side effects of this compound and its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide involves the reaction of 4-methylbenzoyl chloride with 1-(4-phenylpiperazin-1-yl)propane-2,3-diol in the presence of triethylamine and dimethylformamide. The resulting product is then treated with sulfuryl chloride to obtain this compound.

Scientific Research Applications

4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, this compound has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and for its ability to inhibit the growth of cancer cells. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-17-7-9-18(10-8-17)20(24)21-11-16-27(25,26)23-14-12-22(13-15-23)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYBIRXMSNFSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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